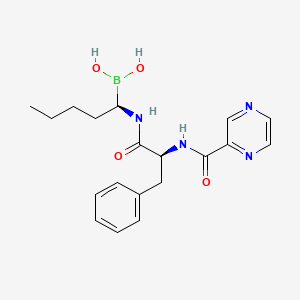

Desisobutyl-n-butyl Bortezomib

Übersicht

Beschreibung

Desisobutyl-n-butyl Bortezomib: is a synthetic chemical compound belonging to the family of boronic acids. It is structurally related to Bortezomib, a well-known proteasome inhibitor used in cancer treatment. The molecular formula of this compound is C19H25BN4O4, and it has a molecular weight of 384.24 g/mol .

Wissenschaftliche Forschungsanwendungen

Desisobutyl-n-butyl Bortezomib has several scientific research applications, including:

Chemistry: It is used as a reference material in synthetic chemistry and as a reagent

Wirkmechanismus

Target of Action

Desisobutyl-n-butyl Bortezomib primarily targets the 26S proteasome, a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway . This pathway is essential for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .

Mode of Action

this compound is a potent inhibitor of the proteasome’s chymotryptic-like activity, which is attributed to the β5-subunit of the 20S core particle . It binds to the active site of the threonine hydroxyl group in the β5-subunit . By inhibiting the proteasome-mediated degradation of key proteins that promote cell apoptosis, this compound induces a cell cycle arrest during the G2-M phase . The anticancer activity of this compound was largely associated with suppression of the NF-κB signaling pathway, resulting in the downregulation of anti-apoptotic target genes and expression of anti-apoptic proteins .

Biochemical Pathways

The inhibition of the 26S proteasome by this compound disrupts multiple pathways in cells, leading to apoptosis and inhibition of cell-cycle progression, angiogenesis, and proliferation .

Pharmacokinetics

The pharmacokinetic profile of intravenous this compound is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . This compound is primarily metabolized by oxidative deboronation to one of two inactive enantiomers that are further processed and eliminated, both renally and in bile . This compound has been shown to be a substrate of several cytochrome P450 isoenzymes using in vitro systems .

Result of Action

The antiproliferative, proapoptotic, antiangiogenic, and antitumor activities of this compound result from proteasome inhibition and depend on the altered degradation of a host of regulatory proteins . Exposure to this compound has been shown to stabilize p21, p27, and p53, as well as the proapoptotic Bid and Bax proteins, caveolin-1, and inhibitor κB-α, which prevents activation of nuclear factor κB-induced cell survival pathways .

Action Environment

Moderate or severe hepatic impairment causes an increase in plasma concentrations of this compound . Therefore, patients with moderate or severe hepatic impairment should start at a reduced dose . Because this compound undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes, certain strong cytochrome P450 3A4 inducers and inhibitors can also alter the systemic exposure of this compound .

Biochemische Analyse

Biochemical Properties

Desisobutyl-n-butyl Bortezomib, similar to Bortezomib, is likely to interact with various enzymes and proteins within the cell. Bortezomib is known to inhibit the chymotryptic-like activity of the 20S proteolytic core within the 26S proteasome . This inhibition is primarily attributed to the β5-subunit of the 20S core particle . This compound, being a derivative, might exhibit similar interactions.

Cellular Effects

The cellular effects of this compound are expected to be similar to those of Bortezomib. Bortezomib has been shown to suppress survival and induce apoptosis of EBV+ T- or NK-cell lines and peripheral mononuclear cells containing EBV-infected T or NK cells . It also suppresses the activation of survival-promoting molecule NF-κB, which is constitutively activated in EBV+ T- or NK-cell lines .

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Bortezomib. Bortezomib binds to the active site of the threonine hydroxyl group in the β5-subunit of the 20S proteolytic core . This binding inhibits the proteasome-mediated degradation of key proteins that promote cell apoptosis, leading to cell cycle arrest during the G2-M phase .

Temporal Effects in Laboratory Settings

Bortezomib has been shown to have significant effects over time in laboratory settings . It is reasonable to expect that this compound might exhibit similar temporal effects.

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Bortezomib has been studied extensively in animal models. The standard dose of Bortezomib at 1.3 mg/m2 twice a week has shown significant activity in patients with advanced non-small cell lung cancer .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Bortezomib. Bortezomib undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes . It also causes an increase in the activity of both the pentose phosphate pathway and serine synthesis pathway, ultimately leading to an increased anti-oxidant capacity of BTZ-resistant cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Desisobutyl-n-butyl Bortezomib involves several steps, starting from readily available starting materials. The key steps include the formation of the boronic acid moiety and the coupling of the boronic acid with the appropriate amine and carboxylic acid derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

Desisobutyl-n-butyl Bortezomib undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the boronic acid moiety.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized boronic acid derivatives, while substitution reactions can produce a variety of substituted compounds .

Biologische Aktivität

Desisobutyl-n-butyl Bortezomib is a derivative of Bortezomib, a well-known proteasome inhibitor used primarily in the treatment of multiple myeloma and certain types of lymphoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Overview of Bortezomib

Bortezomib is a dipeptide boronic acid that selectively inhibits the 26S proteasome, leading to the accumulation of pro-apoptotic factors and the suppression of anti-apoptotic proteins. The inhibition of proteasome activity triggers apoptosis in cancer cells, particularly those resistant to conventional therapies. It has been shown to induce cell cycle arrest at the G2-M phase and modulate several signaling pathways critical for cancer cell survival, including NF-κB and the unfolded protein response (UPR) .

This compound shares a similar mechanism with its parent compound, targeting the proteasome's catalytic core. The biological activity can be summarized as follows:

- Proteasome Inhibition : Like Bortezomib, it inhibits the proteasome's chymotryptic-like activity through binding to the β5-subunit, affecting protein degradation pathways crucial for cell survival .

- Induction of Apoptosis : It promotes apoptosis by increasing the levels of pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic factors (e.g., Bcl-2) .

- Cell Cycle Arrest : The compound induces G2-M phase arrest in various cancer cell lines, contributing to its efficacy as an anticancer agent .

In Vitro Studies

Table 1 summarizes key findings from studies evaluating the effects of this compound on different cancer cell lines:

Case Studies

-

Multiple Myeloma Treatment :

A study involving patients with relapsed/refractory multiple myeloma demonstrated that treatment with Bortezomib led to a response rate of 35%, with significant reductions in myeloma protein levels observed in some cases. The median overall survival was reported at 16 months . -

Combination Therapy :

Research indicates that this compound may act synergistically with other agents such as dexamethasone. This combination has shown improved efficacy in preclinical models, supporting its potential use in combination therapies for hematological malignancies .

Safety Profile and Toxicity

While this compound exhibits potent antitumor activity, its safety profile must be considered. Common adverse effects associated with Bortezomib include:

Eigenschaften

IUPAC Name |

[(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN4O4/c1-2-3-9-17(20(27)28)24-18(25)15(12-14-7-5-4-6-8-14)23-19(26)16-13-21-10-11-22-16/h4-8,10-11,13,15,17,27-28H,2-3,9,12H2,1H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGKEQJOTKHQBX-RDJZCZTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CCCC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CCCC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104011-35-9 | |

| Record name | N-2-Pyrazinocarbonyl-L-phenylalanine-L-leucine boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104011359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-PYRAZINOCARBONYL-L-PHENYLALANINE-L-LEUCINE BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9283KRR5YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.